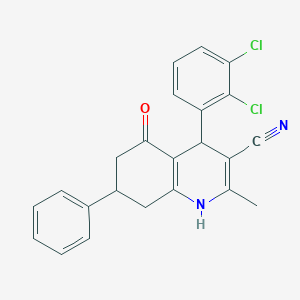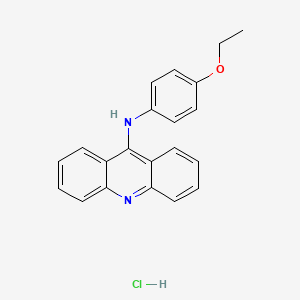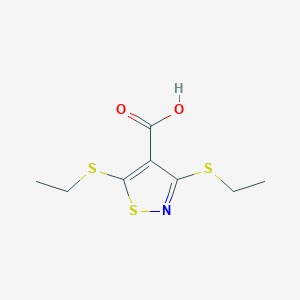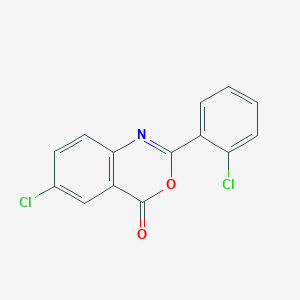
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide, also known as BMH-21, is a synthetic compound that has gained significant attention in the scientific community due to its potential as an anticancer agent. BMH-21 belongs to the family of DNA intercalators, which are molecules that insert themselves between the base pairs of DNA strands, causing structural changes that can lead to cell death.
作用機序
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide exerts its anticancer effects by intercalating into the DNA of cancer cells, causing structural changes that can lead to cell death. Specifically, N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to induce DNA damage and inhibit DNA replication and transcription. This leads to the activation of the p53 pathway, which is a tumor suppressor pathway that can induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. In vivo studies have shown that N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide can inhibit tumor growth and metastasis in animal models.
実験室実験の利点と制限
One advantage of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide is that it has shown efficacy against a wide range of cancer cell lines, suggesting that it may have broad applicability as an anticancer agent. Additionally, N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to be effective against cancer stem cells, which are often resistant to conventional chemotherapy. However, one limitation of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide is that it can be toxic to normal cells at high concentrations, which may limit its clinical use.
将来の方向性
There are several future directions for research on N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide. One area of focus is the development of more potent analogs of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide that may have improved efficacy and reduced toxicity. Additionally, researchers are exploring the use of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Finally, there is interest in exploring the potential of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide as a radiosensitizer, which is a compound that can enhance the efficacy of radiation therapy in cancer treatment.
合成法
The synthesis of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenylamine with cyclohexanone to form 3-chloro-2-methylphenylcyclohexanone. This intermediate is then reacted with phthalic anhydride to form the corresponding dicarboxylic acid, which is subsequently reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with 3-chloro-2-methylphenylamine to form N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide.
科学的研究の応用
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide is effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to be effective against cancer stem cells, which are believed to be responsible for tumor initiation, growth, and recurrence.
特性
IUPAC Name |
1-N,4-N-bis(3-chloro-2-methylphenyl)cyclohexane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N2O2/c1-13-17(23)5-3-7-19(13)25-21(27)15-9-11-16(12-10-15)22(28)26-20-8-4-6-18(24)14(20)2/h3-8,15-16H,9-12H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTTYBZUGDJFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCC(CC2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-chloro-2-methylphenyl)cyclohexane-1,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4897349.png)
![2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4897356.png)




![4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B4897392.png)


![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4897412.png)
![ethyl N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B4897416.png)
![5-(2-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4897417.png)
![3-(anilinosulfonyl)-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4897431.png)